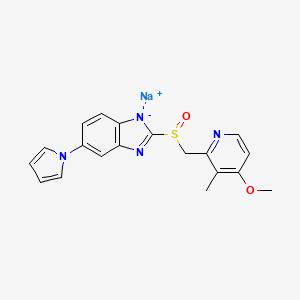
Ilaprazole sodium hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ilaprazole sodium hydrate is a crystalline form of Ilaprazole, a proton pump inhibitor (PPI) used in the treatment of various gastrointestinal disorders such as dyspepsia, peptic ulcer disease, gastroesophageal reflux disease, and duodenal ulcer . It works by irreversibly inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells, thereby reducing gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of crystalline Ilaprazole sodium hydrate involves dissolving Ilaprazole in isopropanol to create a saturated solution. This solution is then subjected to various conditions to obtain the crystalline form:
Liquid-Liquid Diffusion: A 33% aqueous sodium hydroxide solution is placed in the lower layer of a test tube, and the Ilaprazole solution is carefully dropped onto the upper layer.
Temperature Control: Dissolving Ilaprazole sodium in 40°C, pH 11 alkaline isopropanol, followed by filtering and slowly lowering the temperature to 4°C.
Gas-Liquid Diffusion: At room temperature, the Ilaprazole sodium solution is placed in an isopropyl ether atmosphere for gas-liquid diffusion, resulting in the formation of light yellow needle crystals after 24 hours.
Industrial Production Methods
The industrial production of this compound focuses on optimizing the reaction conditions to ensure high yield and purity. The process involves simple operation, mild reaction conditions, easy control, low production cost, and high repeatability .
Chemical Reactions Analysis
Ilaprazole sodium hydrate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group in Ilaprazole can be oxidized to form sulfone derivatives.
Reduction: The sulfinyl group can also be reduced to form sulfide derivatives.
Substitution: The pyridine and benzimidazole rings in Ilaprazole can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions are sulfone and sulfide derivatives, as well as substituted pyridine and benzimidazole compounds .
Scientific Research Applications
Ilaprazole sodium hydrate has a wide range of scientific research applications:
Mechanism of Action
Ilaprazole sodium hydrate exerts its effects by irreversibly inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, leading to a significant reduction in gastric acid secretion . The molecular targets involved in this mechanism are the H+/K+ ATPase enzymes, and the pathways include the inhibition of proton transport across the gastric mucosa .
Comparison with Similar Compounds
Ilaprazole sodium hydrate is compared with other proton pump inhibitors such as omeprazole, esomeprazole, and lansoprazole. While all these compounds share a similar mechanism of action, this compound is unique due to its higher potency, longer duration of action, and better stability under various conditions . The similar compounds include:
- Omeprazole
- Esomeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
These compounds are also used in the treatment of gastrointestinal disorders but differ in their pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-1-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGDDMFDBZPGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)N4C=CC=C4)OC.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N4NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
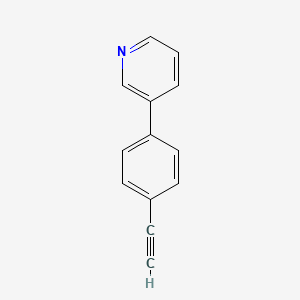
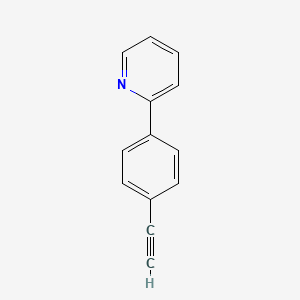

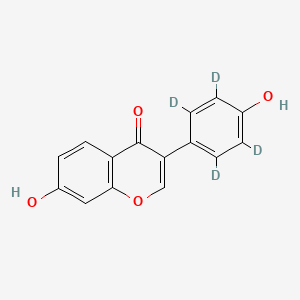
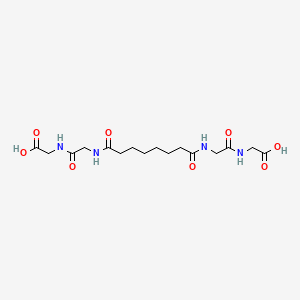
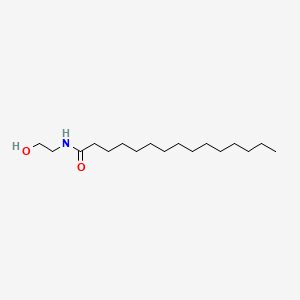
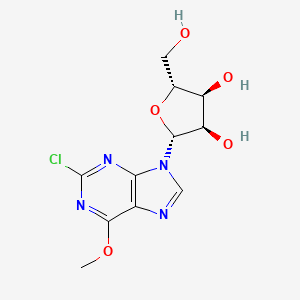
![1-[(1-fluorocyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8050741.png)
![1-[(1-fluoro-4-methylcyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8050743.png)
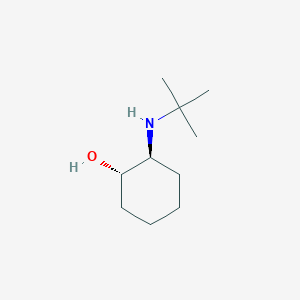
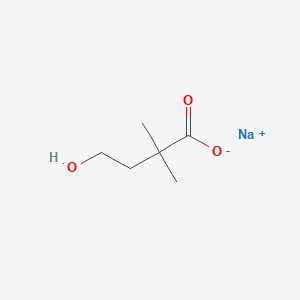

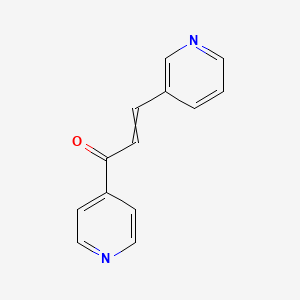
![[6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B8050790.png)
